molecular formula C21H23N5O6 B1144935 Pemetrexed-1-methyl Ester CAS No. 1265908-63-1

Pemetrexed-1-methyl Ester

Cat. No.: B1144935
CAS No.: 1265908-63-1
M. Wt: 441.4 g/mol
InChI Key: SMWFKBFNWHXOSN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed-1-methyl Ester (CAS 1265908-63-1) is a recognized process-related impurity and a critical analytical standard in the synthesis and quality control of Pemetrexed, a multi-targeted antifolate chemotherapeutic agent . Pemetrexed is an active pharmaceutical ingredient (API) approved for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma . It exerts its antitumor effect by inhibiting multiple folate-dependent enzymes—including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—thereby disrupting the synthesis of purines and pyrimidines necessary for DNA and RNA replication . The presence and quantification of this compound and other impurities must be rigorously controlled during the drug manufacturing process to ensure the final product's safety, efficacy, and purity, in compliance with stringent guidelines from regulatory bodies like the FDA and EMA . As such, this compound is an essential reference standard for researchers developing analytical methods, such as HPLC, to monitor the impurity profile of Pemetrexed disodium API and to optimize synthetic routes for a purer final product . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1265908-63-1

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H23N5O6/c1-32-20(31)14(8-9-15(27)28)24-18(29)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(30)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H4,22,23,25,26,30)/t14-/m0/s1

InChI Key

SMWFKBFNWHXOSN-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pemetrexed 1 Methyl Ester

Synthesis of Pemetrexed-1-methyl Ester and Related Ester Analogs

The creation of this compound involves the strategic coupling of two primary molecular fragments: the heterocyclic pteroic acid core and the L-glutamic acid side chain, where one of the carboxylic acid groups is protected as a methyl ester.

The synthesis of Pemetrexed (B1662193) esters is typically achieved through a convergent synthesis strategy. This approach involves the separate preparation of the key intermediates, which are then combined in the final stages. For this compound, the pathway would logically involve the peptide coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid α-methyl ester.

While the synthesis of the diethyl and dimethyl esters of Pemetrexed is well-documented, the synthesis of a specific mono-ester follows a similar logic. nih.gov A relevant analogue, the α-ethyl ester of Pemetrexed, is synthesized by first preparing α-ethyl L-glutamate. This mono-ester is then coupled with the pteroic acid core using standard peptide coupling methods. nih.gov This establishes a clear precedent for the synthesis of the corresponding α-methyl ester.

Alternative routes to related ester compounds begin with precursors already containing a methyl ester, such as methyl 4-iodobenzoate (B1621894) or methyl 4-formylbenzoate, and build the heterocyclic system onto this fragment before coupling with a glutamate (B1630785) diester. researchgate.netnewdrugapprovals.org However, for the specific synthesis of a mono-ester like this compound, a route utilizing a pre-formed glutamic acid mono-ester is more direct.

The primary starting materials for the synthesis of this compound via peptide coupling are the pteroic acid core and a suitable L-glutamic acid mono-ester. The coupling reaction requires activating agents to facilitate the formation of the amide bond.

Material/Reagent Role in Synthesis Reference
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acidThe "pteroic acid" core structure nih.gov
L-glutamic acid α-methyl esterThe side chain with one esterified carboxyl group nih.gov
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Peptide coupling activating agent nih.gov
N-methylmorpholine (NMM)Base for the coupling reaction nih.gov
Dimethylformamide (DMF)Solvent for the coupling reaction nih.gov
Isobutyl chloroformateAlternative activating agent nih.govacs.org
1,1'-Carbonyldiimidazole (CDI)Alternative activating agent allfordrugs.com
Sodium Hydroxide (B78521) (NaOH)Reagent for subsequent saponification nih.govnewdrugapprovals.orgallfordrugs.com
Hydrochloric Acid (HCl)Used for pH adjustment after saponification nih.govnewdrugapprovals.org

The efficiency of the synthesis is highly dependent on the reaction conditions for the key coupling and hydrolysis steps. For the peptide coupling step to form Pemetrexed esters, conditions are optimized to ensure high conversion and minimize side reactions.

Step Reaction Conditions Reported Yields Reference
Peptide Coupling Reaction of the pteroic acid with the glutamate ester in DMF using CDMT/NMM as coupling agents. Temperature is maintained at room temperature or slightly elevated (e.g., 40 °C) for 8-12 hours.30-78% for related diester syntheses. nih.govnih.govacs.org
Saponification Hydrolysis of the ester(s) using aqueous sodium hydroxide (e.g., 1 N NaOH) at room temperature.Generally high-yielding (e.g., 94-96% for related steps). nih.govacs.org
Overall Process An efficient multi-step synthesis of Pemetrexed disodium (B8443419) starting from methyl 4-iodobenzoate reported an overall yield of 34.9%, a significant improvement over a previous literature value of 12.8%.34.9% (overall) researchgate.net

This compound as a Synthetic Intermediate

This compound and its related ester analogs are not the final drug product but serve as crucial intermediates in the manufacturing process. Their protected carboxyl groups allow for controlled reactions and facilitate purification before being converted to the final diacid form.

In a convergent synthesis, protecting the carboxylic acid groups of the L-glutamate moiety as esters is a critical step. nih.gov This protection prevents unwanted side reactions during the amide bond formation with the pteroic acid core. Typically, a diethyl or dimethyl ester of L-glutamate is used, leading to a Pemetrexed diester intermediate. newdrugapprovals.orgallfordrugs.com This diester is then carried forward to the final deprotection step.

The this compound serves a similar role as a protected intermediate. A synthetic route that produces the analogous α-ethyl ester of Pemetrexed (as an intermediate in the synthesis of a dipeptide impurity) has been described. nih.gov This demonstrates that a mono-ester of Pemetrexed can be a stable, isolable intermediate, which is then used in subsequent chemical transformations. This strategy allows for the stepwise construction of more complex molecules or for a final, single hydrolysis step to yield Pemetrexed.

The primary chemical transformation for this compound is the hydrolysis of the methyl ester group to yield the free carboxylic acid, thus forming Pemetrexed.

Saponification to Pemetrexed: The most common method for this transformation is saponification using an aqueous base, typically sodium hydroxide (NaOH). nih.govallfordrugs.com The reaction is generally performed at room temperature. Upon completion, the pH of the solution is adjusted with an acid, such as hydrochloric acid (HCl), to precipitate the final Pemetrexed product or its salt. newdrugapprovals.orgnih.govacs.org

Synthesis of Other Derivatives: The this compound can also serve as a building block for other derivatives. Research on related impurities has shown that the α-monoester of Pemetrexed can be further reacted. For instance, the α-ethyl ester of Pemetrexed was coupled with another molecule of diethyl L-glutamate to create a tri-ester, which is the precursor to a γ-dipeptide impurity of Pemetrexed. nih.gov This illustrates the utility of the mono-ester as an intermediate for creating more complex structures beyond the parent drug.

Derivatization Studies Involving Methyl Esters of Pemetrexed Analogs

Derivatization of pemetrexed and its analogs, particularly through methyl esterification, is a key strategy in medicinal chemistry. This approach allows for the modulation of physicochemical properties and exploration of the chemical space around the core molecule. nih.govscispace.com this compound is an impurity that can arise during the manufacturing process of Pemetrexed Disodium. usbio.net The synthesis of pemetrexed analogs often involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a glutamate ester, followed by saponification (hydrolysis of the ester) to yield the final active compound. nih.govnih.gov

The pyrrolo[2,3-d]pyrimidine scaffold is a foundational structure for numerous therapeutic agents. researchgate.net Within this class of compounds, ester linkages are frequently incorporated as part of a side chain, which is critical for interacting with biological targets. ontosight.aigccpo.org The synthesis of these compounds often involves the condensation of a pyrrolo[2,3-d]pyrimidine intermediate with an appropriate amino acid ester, such as L-glutamate diethyl ester. nih.gov

For instance, the synthesis of potent 6-substituted pyrrolo[2,3-d]pyrimidine antifolates involves coupling the pyrimidine (B1678525) core with L-glutamate diethyl ester, which is later saponified to the free acid. nih.gov This ester linkage serves as a handle for creating diversity in the molecule and is essential for the final compound's biological activity. Research has shown that modifications at this position, including the type of ester used, can significantly influence the compound's interaction with target enzymes and cellular transporters. acs.org

In a study on pyrrolo-pyrimidine based inhibitors, a carboxylic acid moiety was replaced with methyl and isopropyl esters to improve cell permeability. nih.gov This highlights the strategic use of esterification to enhance the drug-like properties of these compounds. The data below illustrates how different ester derivatives of a pyrrolo-pyrimidine compound (4a) were created to test their inhibitory activity.

Table 1: Derivatization of Pyrrolo-pyrimidine Compound 4a
CompoundModification from Compound 4a (Carboxylic Acid)Purpose of Derivatization
5aMethyl EsterImprove cell permeability
5cIsopropyl EsterImprove cell permeability

This strategic esterification demonstrates the importance of the ester linkage in developing new therapeutic agents based on the pyrrolopyrimidine scaffold. nih.gov

Methyl esterification is a widely used protecting group strategy in organic synthesis to enhance the chemical stability of molecules during subsequent reaction steps. sigmaaldrich.com In the synthesis of pemetrexed and its analogs, the carboxylic acid groups of the glutamate moiety are highly reactive. Converting them to methyl or ethyl esters prevents unwanted side reactions. nih.govgoogle.com

Studies have shown that performing the hydrolysis of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid dimethyl ester at temperatures below 20°C significantly reduces the formation of the D-enantiomer impurity. google.com This indicates that while the methyl ester provides stability during the preceding synthetic steps, its own stability is limited under the deprotection (hydrolysis) conditions.

The following table summarizes the impact of temperature on the formation of a key chiral impurity during the saponification of the pemetrexed dimethyl ester intermediate.

Table 2: Influence of Temperature on Impurity Formation During Saponification
Reaction TemperatureObserved Chiral Impurity (Formula C) ContentReference
25-30°C and 30-35°C~0.15% to 0.2% by weight google.com
Below 20°CLess than 0.1% by weight google.com

This data underscores the critical role that methyl esterification plays in synthetic pathways, not only by protecting a reactive functional group but also by influencing the purity profile of the final active pharmaceutical ingredient based on its stability during the deprotection step. google.com The chemical stability of pemetrexed itself in infusion solutions has been studied, showing it is chemically stable for extended periods, though microparticulate formation can be a physical stability issue. nih.gov

Analytical Characterization and Quality Control in Research for Pemetrexed 1 Methyl Ester

Spectroscopic and Chromatographic Identification of Pemetrexed-1-methyl Ester

The definitive identification of this compound relies on a combination of analytical methods that together provide an unambiguous profile of the molecule's structure, mass, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Techniques such as 1H-NMR and 13C-NMR, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, are employed to confirm the compound's complex structure. nih.govsemanticscholar.org

The structure of this compound is confirmed by comparing its NMR spectra with that of the parent compound, pemetrexed (B1662193). nih.gov The most significant difference would be the appearance of a new singlet in the 1H-NMR spectrum, typically around 3.7 ppm, corresponding to the three protons of the methyl ester group (-OCH3). In the 13C-NMR spectrum, a new signal for the methyl carbon of the ester would appear, while the signal for the corresponding carboxylic acid carbon would show a characteristic shift. 2D NMR experiments are used to confirm the connectivity of this methyl group to the carbonyl carbon of the glutamate (B1630785) moiety at the 1-position, thus distinguishing it from its 5-methyl ester isomer. nih.govresearchgate.net

Table 1: Expected NMR Data for Structural Confirmation of this compound

Technique Observation Purpose
1H-NMR Appearance of a singlet around 3.7 ppm.Confirms the presence of the methyl ester group.
13C-NMR Appearance of a new methyl carbon signal and shift of the C1 carbonyl signal.Confirms the esterification at the carboxylic acid position.
2D-NMR (HMBC) Correlation between the methyl protons and the C1 carbonyl carbon.Unambiguously confirms the ester's position at the 1-carboxyl group of the glutamate portion. nih.govsemanticscholar.org

Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and analyzing its fragmentation pattern to further confirm its identity. The expected molecular formula for the compound is C21H23N5O6, with a corresponding molecular weight of approximately 441.44 g/mol . pharmaffiliates.comsvaklifesciences.comusbio.net

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to verify the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. nih.gov The protonated molecular ion [M+H]+ at m/z 441.4 would be selected and subjected to collision-induced dissociation. The resulting fragment ions would be characteristic of the this compound structure, differing from the fragmentation pattern of pemetrexed itself, particularly in fragments involving the modified glutamate portion. nih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C21H23N5O6 pharmaffiliates.comusbio.net
Molecular Weight 441.44 g/mol pharmaffiliates.comsvaklifesciences.comusbio.net
CAS Number 1265908-63-1 pharmaffiliates.comsvaklifesciences.comusbio.net
Primary Ion (ESI+) [M+H]+ ≈ 442.4 m/zInferred from MW
Key Fragmentation Loss of the methyl-glutamate moiety. nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. Stability-indicating reversed-phase (RP-HPLC) methods are developed to separate the main compound from any process-related impurities or degradation products. jddtonline.infomolnar-institute.com

A typical method would utilize a C8 or C18 column with a mobile phase consisting of an aqueous buffer (such as sodium dihydrogen phosphate) and an organic modifier like acetonitrile, often run in a gradient mode to achieve optimal separation. jddtonline.inforesearchgate.net Detection is commonly performed using a UV detector at a wavelength where the molecule exhibits strong absorbance, such as 225 nm or 250 nm. molnar-institute.comresearchgate.net This method can effectively separate this compound from the parent pemetrexed diacid, pemetrexed dimethyl ester, and other potential impurities. jddtonline.info The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition Purpose
Column Zorbax® SB-C8 or Hypersil BDS C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good resolution for pemetrexed and related substances. jddtonline.infomolnar-institute.com
Mobile Phase Acetonitrile and an aqueous phosphate (B84403) buffer (pH ~3.8)Separates polar and non-polar impurities. jddtonline.info
Detection UV at 225 nm or 250 nmAllows for sensitive detection of the analyte and impurities. molnar-institute.comresearchgate.net
Flow Rate 1.0 - 1.2 mL/minAchieves efficient separation within a reasonable runtime. jddtonline.info

Pemetrexed contains a chiral center in its glutamate portion, resulting in two enantiomers: the biologically active S-isomer and the inactive R-isomer. europa.eu Since this compound is derived from pemetrexed, it is crucial to verify its enantiomeric purity and quantify the undesired R-enantiomer (Impurity E). nih.govmdpi.com

Chiral HPLC is the definitive method for this analysis. The separation is typically achieved on a chiral stationary phase, such as an amylose-based or cellulose-based column (e.g., Chiralpak AD-H). researchgate.netrjptonline.org A normal-phase mobile phase, often a mixture of hexane, ethanol, and trifluoroacetic acid, is used to resolve the S- and R-enantiomers. researchgate.net The method must demonstrate sufficient resolution (typically >2.0) between the two enantiomer peaks to allow for accurate quantification of the R-isomer, which is often limited to a very low percentage (e.g., less than 0.15%). mdpi.comresearchgate.net

Quantitative Analysis Methods for this compound

Accurate quantification of this compound is essential for its application in research. This is achieved through the development and validation of robust analytical assays.

A quantitative RP-HPLC assay, similar to the one used for purity assessment, is the primary method for determining the concentration of this compound. The development and validation of this assay must follow strict guidelines, such as those from the International Council on Harmonisation (ICH), to ensure its reliability. rjptonline.org

The validation process confirms the method's performance characteristics, including:

Linearity: The assay must demonstrate a linear relationship between the detector response (peak area) and the concentration of the analyte over a specified range. A correlation coefficient (r²) value close to 1.0 (e.g., >0.999) is required. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the measured concentration is compared to the true value. Recoveries are typically expected to be within 98-102%.

Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should be low, typically below 2%. researchgate.netrjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. researchgate.netresearchgate.net

Robustness: The assay's reliability is tested by deliberately introducing small variations in method parameters (e.g., pH, flow rate, column temperature) and observing the effect on the results.

Table 4: Key Validation Parameters for a Quantitative HPLC Assay

Parameter Typical Acceptance Criteria Purpose
Linearity (r²) ≥ 0.999Ensures a direct proportional response to concentration. researchgate.netrjptonline.org
Accuracy (% Recovery) 98.0% - 102.0%Confirms the closeness of the measured value to the true value.
Precision (%RSD) ≤ 2.0%Demonstrates the method's reproducibility. rjptonline.org
Specificity Peak is free of interference from impurities/degradants.Ensures the signal is only from the analyte of interest. jddtonline.info
LOQ Signal-to-Noise Ratio ≥ 10Defines the lower limit for reliable quantification. researchgate.net

Detection and Specificity in Complex Research Matrices

The detection and quantification of Pemetrexed and its esters in complex research matrices, such as human plasma, necessitate highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for this purpose. researchgate.netnih.govnih.gov

Several LC-MS/MS methods have been developed and validated for the determination of Pemetrexed in human plasma. researchgate.netresearchgate.net These methods often involve a simple protein precipitation step followed by chromatographic separation and mass spectrometric detection. nih.gov For instance, one method utilizes a C18 analytical column with an isocratic mobile phase of formic acid and acetonitrile, achieving a linear range of 5 to 5000 ng/mL and a lower limit of detection of 2.5 ng/mL. researchgate.net Another approach employs ultra-performance liquid chromatography (UPLC) with UV detection, offering a rapid analysis time of 7 minutes and a validated concentration range of 0.25-500 mg/L. nih.gov

The specificity of these methods is critical to distinguish Pemetrexed from endogenous plasma components and other related substances. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte. nih.govnih.gov For example, a matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS) method has demonstrated ultrafast and high-throughput analysis of Pemetrexed in plasma with high sensitivity. nih.gov The specificity of HPLC methods is further ensured by the separation of the drug from its degradation products, as demonstrated in forced degradation studies. jddtonline.inforesearchgate.net

The following table summarizes key parameters of a validated LC-MS method for Pemetrexed analysis in human plasma:

ParameterValue
Analytical TechniqueLiquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net
Sample PreparationSimple protein precipitation nih.gov
Analytical ColumnC18 researchgate.net
Linear Range5 - 5000 ng/mL researchgate.net
Lower Limit of Detection2.5 ng/mL researchgate.net
Within-day Precision< 7.2% researchgate.net
Between-day Precision< 7.2% researchgate.net
Inaccuracy< 2.8% researchgate.net

Impurity Profiling and Stability Studies of Pemetrexed and its Ester Derivatives

Ensuring the purity and stability of Pemetrexed is a critical aspect of quality control. This involves the identification and characterization of process-related impurities and degradation products, including ester derivatives.

Identification and Characterization of Process-Related Impurities, including Esters

The synthesis of Pemetrexed can lead to the formation of several process-related impurities. nih.govnih.govresearchgate.net While the formation of Pemetrexed impurities has been mentioned in the literature, detailed structural studies have been limited. nih.govnih.govresearchgate.net However, recent research has focused on the synthesis and physicochemical characterization of these impurities to aid in quality control during production. nih.govnih.govresearchgate.netmdpi.combenthamdirect.com

Identified impurities include the enantiomeric (R)-1 impurity, N-methyl impurity, and various dipeptide and dimer impurities. mdpi.comresearchgate.net The (R)-1 impurity, for example, has the same NMR and mass spectrum as Pemetrexed disodium (B8443419) and can be detected using a chiral HPLC method. mdpi.com The N-methyl impurity is believed to form from the decomposition of reagents used in the synthesis. mdpi.com Ester impurities, such as Pemetrexed diethyl ester, are also recognized as potential process-related substances. jddtonline.inforesearchgate.net

The identification and characterization of these impurities are typically achieved using techniques like two-dimensional NMR and mass spectrometry. nih.govnih.govresearchgate.net This information is essential for developing reference standards for quality control purposes. benthamdirect.com

A study on the synthesis and characterization of Pemetrexed impurities identified several key compounds, as detailed in the table below.

Impurity NamePotential Source
(R)-1 (Enantiomeric impurity)Trace amounts of D-enantiomer in starting materials or hydrolysis of ethyl esters. mdpi.com
N-Methyl impurityDecomposition of the CDMT·NMM complex during synthesis. mdpi.com
γ-Dipeptide impurityPresence of α-ethyl L-glutamate in starting materials. researchgate.net
Dimer impurityBasic hydrolysis of the pemetrexed precursor. mdpi.com
Pemetrexed diethyl esterProcess-related substance. jddtonline.inforesearchgate.net

Forced Degradation Studies to Understand Ester Stability

Forced degradation studies are essential for understanding the stability of Pemetrexed and its ester derivatives under various stress conditions. europa.eunih.govresearchgate.net These studies involve subjecting the drug substance to heat, humidity, light, acid, base, and oxidative stress to identify potential degradation products and establish degradation pathways. nih.govbaertschiconsulting.com

Results from forced degradation studies on Pemetrexed have shown that it degrades under acidic, basic, and oxidative conditions. europa.eumdpi.com The primary degradation pathways are oxidation and hydrolysis. nih.gov Under acidic conditions, degradation can involve the hydrolysis of the amide linkage. mdpi.com In alkaline conditions, hydrolysis of the side-chain amide can occur. mdpi.com Oxidation is a major degradation mechanism, leading to the formation of products like α-hydroxy lactams and keto-pemetrexed. mdpi.com

These studies are crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products, ensuring accurate quantification. jddtonline.inforesearchgate.net For instance, a stability-indicating RP-HPLC method was developed to separate Pemetrexed from nine process-related and degradation impurities, including Pemetrexed diethyl ester. jddtonline.inforesearchgate.net

The table below summarizes the conditions and major degradation pathways observed in forced degradation studies of Pemetrexed.

Stress ConditionMajor Degradation PathwayKey Degradation Products
Acidic HydrolysisHydrolysis of amide linkage mdpi.comDes-glutamate, glutamic acid mdpi.com
Basic HydrolysisHydrolysis of side-chain amide mdpi.com-
OxidationOxidation nih.govmdpi.comα-hydroxy lactams, keto-pemetrexed, oxidative dimers mdpi.com
Photolytic-Keto-pemetrexed mdpi.com
Thermal--

Monitoring of Ester Formation and Degradation Pathways in Research Samples

Monitoring the formation and degradation of Pemetrexed esters in research samples is critical for ensuring the integrity of experimental results. Stability-indicating analytical methods, primarily RP-HPLC, are employed for this purpose. jddtonline.inforesearchgate.netresearchgate.net These methods can quantify Pemetrexed and its related substances, including esters, in the presence of their degradation products. jddtonline.inforesearchgate.net

The stability of Pemetrexed solutions can be influenced by factors such as pH, temperature, and the presence of oxygen. mdpi.comnih.gov For example, in aqueous solutions, oxidation is a major degradation pathway. mdpi.com Studies have shown that Pemetrexed solutions can be chemically stable for extended periods under specific storage conditions, such as refrigeration. nih.govdrreddys.com However, physical instability, like the formation of microparticulates, can occur, especially during prolonged refrigerated storage. nih.gov

The development of ready-to-use liquid formulations of Pemetrexed has been challenging due to the rapid formation of degradants. mdpi.com Understanding the degradation pathways and the factors that influence stability is therefore crucial for the development of stable formulations and for the accurate interpretation of data from research studies involving Pemetrexed and its esters.

Molecular and Cellular Research Context: Implications of Esterification on Antifolate Properties

Theoretical Considerations for Cellular Uptake and Membrane Permeability of Ester Forms

The conversion of the carboxylic acid groups of pemetrexed (B1662193) into esters fundamentally alters its physicochemical profile, with significant consequences for its ability to cross cell membranes. Pemetrexed itself is a polar molecule with two carboxylic acid moieties, which are ionized at physiological pH, limiting passive diffusion across the lipophilic cell membrane.

Esterification of one or both carboxylic acid groups in the glutamate (B1630785) portion of pemetrexed masks the polar carboxyl groups, thereby increasing the molecule's lipophilicity (fat solubility). This chemical modification is a cornerstone of the prodrug strategy, intended to enhance a drug's ability to permeate cellular membranes via passive transport. The increase in lipophilicity is quantitatively represented by the partition coefficient (LogP). While experimental data for Pemetrexed-1-methyl Ester is not widely available, a comparison between pemetrexed and its diethyl ester analog illustrates this principle effectively. The predicted LogP value for Pemetrexed Diethyl Ester is higher than that of the parent compound, signifying its enhanced lipophilic character drugbank.comnih.gov.

This increased lipophilicity suggests that ester forms like this compound would be less reliant on active transport mechanisms and could more readily diffuse across the plasma membrane into the cell. This altered transport mechanism could potentially overcome resistance mechanisms associated with dysfunctional or downregulated transporter proteins.

Table 1: Predicted Physicochemical Properties of Pemetrexed and an Ester Analog

Compound Molecular Formula Predicted LogP Polar Surface Area (Ų)
Pemetrexed C₂₀H₂₁N₅O₆ 0.11 - 1.2 drugbank.com 186.97 drugbank.com
Pemetrexed Diethyl Ester C₂₄H₂₉N₅O₆ 1.6 nih.gov 165 nih.gov

(Data sourced from DrugBank and PubChem) drugbank.comnih.gov

Pemetrexed gains entry into cells primarily through three transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor-α (FR-α) quickcompany.in. These transporters recognize the folate-like structure of pemetrexed, particularly its free carboxyl groups, which are crucial for binding. RFC is the main transporter in many tissues, while PCFT is often upregulated in tumor cells and functions optimally in the acidic tumor microenvironment drugbank.comgoogle.comchemicalbook.com. FR-α is a high-affinity receptor that mediates uptake via endocytosis and is frequently overexpressed in certain cancers google.com.

Esterification of the carboxyl groups is expected to significantly diminish or abolish the affinity of this compound for these transporters. Since the transporters' binding pockets are structured to recognize the dicarboxylic acid feature of folates and antifolates, masking one of these groups with a methyl ester would likely disrupt this critical interaction. Therefore, the esterified prodrug is not anticipated to be a substrate for RFC, PCFT, or FR-α. Cellular entry would instead depend on the increased lipophilicity and passive diffusion, bypassing these specific transport pathways. The therapeutic efficacy of the prodrug would then hinge on its subsequent intracellular conversion back to the active, transport-competent pemetrexed form.

Prodrug Concept and Ester Hydrolysis in Preclinical Models (General Implications)

The design of this compound embodies the prodrug concept, where a pharmacologically less active derivative is administered to improve pharmacokinetic properties, such as membrane permeability. The success of this approach is contingent upon the efficient and reliable conversion of the prodrug into the active parent drug within the target cells.

The intracellular conversion of an ester prodrug to its active carboxylic acid form is mediated by a class of enzymes known as esterases scirp.org. Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for this hydrolysis nih.govnih.gov. These enzymes are widely distributed in the body, with hCE1 found in high concentrations in the liver and hCE2 predominantly in the intestine and liver nih.govnih.gov.

Once this compound enters the cell via passive diffusion, it is hypothesized to be a substrate for these intracellular carboxylesterases. The enzyme would catalyze the hydrolysis of the methyl ester bond, releasing methanol (B129727) and regenerating the free carboxylic acid group to yield active pemetrexed. This intracellular trapping mechanism, converting a membrane-permeable prodrug into a membrane-impermeable active drug, can lead to the accumulation of the therapeutic agent within cancer cells, enhancing its cytotoxic effect. The general mechanism involves a two-stage process: acylation, where the enzyme forms an intermediate with the drug, and deacylation, which releases the active drug and frees the enzyme mdpi.com.

The conceptual design of ester-based prodrugs like this compound is guided by several key principles aimed at optimizing therapeutic outcomes.

Enhanced Permeability : The primary goal is to increase lipophilicity to facilitate passive diffusion across the cell membrane, thereby improving intracellular drug concentration and potentially circumventing transporter-based resistance scirp.org.

Intracellular Activation : The ester linkage must be stable enough in the bloodstream to reach the target tissue but labile enough to be efficiently cleaved by intracellular esterases at the site of action scirp.org. The choice of ester (e.g., methyl, ethyl, isopropyl) can influence the rate of hydrolysis.

Biocompatible Byproducts : The alcohol released upon hydrolysis (in this case, methanol) should be non-toxic at the concentrations produced.

Sustained Action : By creating an intracellular reservoir of the prodrug that is gradually converted to the active form, a more sustained pharmacologic effect can be achieved. This is particularly relevant for pemetrexed, as its active polyglutamated forms are retained within the cell for prolonged periods.

Structure-Activity Relationship (SAR) Insights from Pemetrexed Analogs with Ester Modifications

Specific structure-activity relationship (SAR) studies focusing on ester modifications of the glutamate moiety of pemetrexed are not extensively documented in public literature. However, insights can be inferred from the broader principles of antifolate and prodrug design.

The core activity of pemetrexed relies on its pyrrolo[2,3-d]pyrimidine nucleus for inhibiting key folate-dependent enzymes and its L-glutamate side chain for intracellular polyglutamation by folylpolyglutamate synthetase (FPGS). Polyglutamation is essential for long-term cellular retention and enhanced inhibitory activity.

For an ester prodrug like this compound, the critical SAR consideration is that the ester modification is temporary. The structure of the molecule is designed to revert to the parent pemetrexed structure inside the cell. Therefore, the "activity" of the prodrug itself is its ability to deliver the active drug. Key SAR insights would relate to how the nature of the ester group affects:

Rate of Cellular Uptake : Different ester groups (e.g., methyl vs. ethyl vs. more complex esters) will confer varying degrees of lipophilicity, influencing the rate of passive diffusion.

Rate of Hydrolysis : The steric and electronic properties of the ester group will determine its susceptibility to cleavage by carboxylesterases. A bulky ester group might be hydrolyzed more slowly than a smaller one, allowing for fine-tuning of the drug's activation rate.

While direct SAR studies on pemetrexed esters are scarce, research on other pemetrexed analogs has shown that modifications to other parts of the molecule, such as the heterocyclic core, can dramatically affect interactions with folate transporters without altering the fundamental mechanism of action google.com. This reinforces the modular nature of the pemetrexed structure, where the glutamate tail is essential for polyglutamation and the core is crucial for enzyme inhibition. The esterification of the glutamate portion is a strategy focused solely on improving delivery, with the expectation that the ester is removed to unmask the fully active parent compound.

Impact of Ester Groups on Target Enzyme Inhibition

Pemetrexed exerts its cytotoxic effects by inhibiting several crucial folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govnih.gov These enzymes are vital for the de novo synthesis of nucleotides required for cell replication. nih.gov The inhibitory activity of pemetrexed is significantly enhanced upon intracellular conversion to its polyglutamate forms. nih.gov

The introduction of a 1-methyl ester group to pemetrexed would theoretically alter its interaction with these target enzymes. Esterification of a carboxyl group can affect the molecule's polarity, size, and ability to form hydrogen bonds. As the carboxyl groups of pemetrexed are critical for its binding to the active sites of TS, DHFR, and GARFT, any modification at this position would likely impact its inhibitory potential.

While direct experimental data on the enzyme inhibition profile of this compound is not widely available in public literature, it is hypothesized that the ester group would need to be hydrolyzed intracellularly by esterases to yield the active pemetrexed acid form. The efficiency of this conversion would be a critical determinant of its ultimate efficacy. If the ester remains intact, it is unlikely to bind as effectively to the target enzymes, potentially leading to reduced inhibition compared to the parent compound.

Modulation of Cellular Proliferation and Biochemical Pathways by Pemetrexed Derivatives in in vitro Models

The primary outcome of pemetrexed's enzymatic inhibition is the suppression of cellular proliferation. tocris.com In various in vitro models, pemetrexed has demonstrated potent growth-inhibitory effects on a range of cancer cell lines. tocris.com

For this compound, its effect on cellular proliferation in vitro would be contingent on several factors:

Cellular Uptake: The esterification might alter the compound's transport into the cell. While pemetrexed utilizes the reduced folate carrier and membrane folate binding protein transport systems, the modified structure of the ester could affect its affinity for these transporters. nih.gov

Intracellular Hydrolysis: The rate and extent to which intracellular esterases can cleave the methyl ester group to release active pemetrexed would be a key factor.

Target Engagement: Following hydrolysis, the resulting pemetrexed would need to undergo polyglutamation to be effectively retained within the cell and exert sustained inhibition of the folate pathway. nih.gov

Without specific in vitro studies on this compound, its ability to modulate cellular proliferation and biochemical pathways remains theoretical. It is plausible that the ester could act as a prodrug, potentially with altered pharmacokinetic properties compared to pemetrexed.

Influence of Substitutions on Folate Pathway Enzyme Inhibition

The structure of antifolates is intricately linked to their inhibitory activity. Substitutions on the core structure can profoundly influence their affinity for folate pathway enzymes. For pemetrexed, the polyglutamated forms are significantly more potent inhibitors of TS and GARFT than the monoglutamated parent drug. nih.gov

Comparative Biochemical and Cellular Activities with Pemetrexed

A direct comparison with the parent drug, pemetrexed, is essential to understand the potential advantages or disadvantages of the 1-methyl ester derivative.

In vitro Enzyme Inhibition Profiles of Ester Analogs vs. Pemetrexed

Pemetrexed has a well-characterized in vitro enzyme inhibition profile. The pentaglutamate form of pemetrexed demonstrates high-affinity inhibition for its target enzymes. clinisciences.comselleckchem.com

Table 1: In vitro Enzyme Inhibition (Ki) of Pemetrexed (Pentaglutamate form)

Enzyme Ki (nM)
Thymidylate Synthase (TS) 1.3
Dihydrofolate Reductase (DHFR) 7.2
Glycinamide Ribonucleotide Formyltransferase (GARFT) 65

Data sourced from MedChemExpress and Selleck Chemicals. clinisciences.comselleckchem.com

For this compound, specific Ki values are not available in the public literature. It is anticipated that the unhydrolyzed ester would have significantly higher Ki values, indicating weaker inhibition. The inhibitory activity would be dependent on its conversion to pemetrexed.

Comparative Cellular Growth Inhibition in Preclinical Models

The cytotoxic activity of pemetrexed has been evaluated in numerous preclinical models. For instance, in A549 non-small cell lung cancer cells, pemetrexed exhibits an IC50 value of 0.08 µM. clinisciences.com

Table 2: Comparative Cellular Growth Inhibition (IC50)

Compound Cell Line IC50
Pemetrexed A549 (NSCLC) 0.08 µM
This compound Not available in public literature Not available in public literature

Data for Pemetrexed sourced from Clinisciences. clinisciences.com

The cellular growth inhibition of this compound would need to be determined experimentally to allow for a meaningful comparison.

Mechanisms of Resistance as Affected by Structural Changes, including Esterification

Resistance to pemetrexed can arise through various mechanisms, including impaired cellular uptake, decreased polyglutamation by folylpolyglutamate synthetase (FPGS), increased drug efflux, and elevated expression of the target enzyme, thymidylate synthase. nih.govnih.govamegroups.org

Esterification could potentially influence these resistance mechanisms. For example:

Altered Uptake/Efflux: The change in polarity due to the ester group might affect the compound's interaction with influx and efflux transporters.

Bypass of FPGS-related Resistance: If the ester prodrug can enter cells more efficiently than pemetrexed and is readily hydrolyzed, it might circumvent resistance mechanisms that are based on reduced pemetrexed uptake. However, it would still be susceptible to resistance mechanisms downstream, such as increased TS expression or decreased polyglutamation of the hydrolyzed active form.

Further research is necessary to elucidate how the 1-methyl ester modification would specifically impact the known resistance pathways to pemetrexed.

Advanced Research Techniques and Future Perspectives

Computational Chemistry and Molecular Modeling Applications

Computational methods have become indispensable in modern drug discovery and development, providing insights into molecular interactions that are often difficult to obtain through experimental means alone. For derivatives like Pemetrexed-1-methyl ester, these techniques are pivotal in predicting their behavior and guiding further research.

Docking Studies of Ester Derivatives with Target Enzymes and Transporters

Pemetrexed (B1662193) exerts its cytotoxic effects by inhibiting several key enzymes in the folate metabolic pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). cancernetwork.comnih.govnih.gov It is transported into cells by the reduced folate carrier and membrane folate binding protein transport systems. nih.gov Molecular docking studies are crucial for understanding how modifications, such as esterification, might alter the binding affinity of the parent compound to these protein targets.

While specific docking studies on this compound are not extensively published, it is hypothesized that such studies would be critical in evaluating its potential as a prodrug. The ester group could influence the molecule's interaction with the binding pockets of TS, DHFR, and GARFT. The binding energies derived from these computational studies would provide a quantitative measure of the stability of the ligand-protein complex, offering insights into the inhibitory potential of the ester derivative itself or its intracellularly hydrolyzed form. europa.eu

Target Enzyme/TransporterPotential Role in this compound InteractionKey Amino Acid Residues (in Pemetrexed binding)
Thymidylate Synthase (TS)Primary target; ester may alter binding in the active site.Not specified in provided results
Dihydrofolate Reductase (DHFR)Secondary target; inhibition contributes to cytotoxic effect.Not specified in provided results
Glycinamide Ribonucleotide Formyltransferase (GARFT)Secondary target; inhibition disrupts purine (B94841) synthesis.Not specified in provided results
Reduced Folate Carrier (RFC)Key transporter for cellular uptake; esterification could affect transport efficiency.Not specified in provided results

Conformational Analysis and Molecular Dynamics Simulations of Esterified Forms

Molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape, simulating the movement of the molecule over time. nih.govresearchgate.net For this compound, MD simulations could elucidate how the molecule behaves in a biological environment, such as in proximity to a cell membrane or within the active site of a target enzyme. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex and can predict the stability of these interactions over time. uni-mainz.de

Emerging Analytical and Synthetic Approaches for Ester Characterization

The precise synthesis and detection of pemetrexed esters are crucial for both research and potential pharmaceutical development. Modern chemical methodologies are increasingly focused on sustainability and sensitivity.

Green Chemistry Principles in Pemetrexed Ester Synthesis and Analysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of pemetrexed ester synthesis, this could involve the use of more environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic processes that minimize waste. For instance, the synthesis of pemetrexed diethyl ester has been explored using water-alcohol mixtures to facilitate the precipitation of the product, avoiding the use of solvents like dimethylformamide (DMF). google.com Such principles could be adapted for the synthesis of this compound.

In the realm of analysis, a spectrofluorimetric method for quantifying pemetrexed has been developed that aligns with green chemistry principles by offering a more sustainable approach compared to some published methods. consensus.app This involves derivatization to produce a fluorescent product, which can be a highly sensitive and selective method of detection. consensus.app

Green Chemistry PrincipleApplication in Pemetrexed Ester Synthesis/Analysis
Use of Safer SolventsReplacing hazardous solvents like DMF with water or alcohol mixtures in synthesis. google.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.
Design for DegradationDesigning chemical products that break down into innocuous substances after use.

High-Resolution Analytical Techniques for Trace Ester Detection

The ability to detect and quantify trace amounts of this compound is essential for pharmacokinetic studies and for quality control during synthesis. High-resolution mass spectrometry (HRMS) techniques are particularly well-suited for this purpose due to their high sensitivity and selectivity. uni-mainz.de

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information and accurate quantification of pemetrexed and its derivatives. nih.govamegroups.org For instance, an ultrafast and high-throughput MALDI-QqQ-MS/MS assay has been developed for the therapeutic drug monitoring of pemetrexed, demonstrating the power of modern mass spectrometry in analyzing this class of compounds. nih.gov Data-independent acquisition (DIA) combined with parallel reaction monitoring (PRM) is another advanced mass spectrometry approach that has been used to identify and validate biomarkers related to pemetrexed efficacy. amegroups.org

Role in Fundamental Understanding of Antifolate Chemistry and Biology

The study of this compound contributes to a more profound understanding of antifolate chemistry and biology. Pemetrexed itself is a prodrug that is converted intracellularly to its active polyglutamate forms by the enzyme folylpolyglutamate synthetase. nih.govcancernetwork.com These polyglutamated forms are more potent inhibitors of the target enzymes. cancernetwork.com

This compound can be viewed as a potential intermediate or a different type of prodrug. Its esterified carboxyl group could alter its membrane permeability and cellular uptake characteristics. Once inside the cell, it would likely be hydrolyzed by intracellular esterases to release the active pemetrexed, which can then be polyglutamated. Studying the kinetics of this hydrolysis and the subsequent metabolic steps provides valuable information on the structure-activity relationships of antifolates and the design of next-generation drugs with improved therapeutic profiles.

By serving as a tool for such investigations, this compound helps to elucidate the intricate mechanisms of antifolate action, from cellular entry to target enzyme inhibition and metabolic activation.

Contribution to SAR Database for Antifolate Agents

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. The systematic study of analogues like Pemetrexed-1-methyl contributes invaluable data to the SAR database for antifolate agents, guiding the design of next-generation therapeutics.

Research into the effects of introducing a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring of pemetrexed has yielded significant findings regarding cellular transport and tumor selectivity. drugbank.com A primary goal in developing novel antifolates is to create tumor-targeted therapeutics that are selectively transported into cancer cells over healthy cells. drugbank.com Pemetrexed itself is a substrate for the ubiquitously expressed reduced folate carrier (RFC) as well as the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are more selectively expressed on tumor cells. drugbank.comnih.gov

A pivotal discovery was that the addition of a 6-methyl group to the pemetrexed scaffold completely abolishes its transport by RFC. drugbank.com Molecular modeling suggests this is due to steric repulsion from the methyl group within the scaffold-binding site of the RFC transporter. drugbank.com Crucially, this modification had only a modest impact on the compound's ability to be transported by the tumor-selective PCFT and FRs. drugbank.com

This finding is highly significant for the SAR database because it demonstrates that a minor structural alteration can fundamentally shift transporter selectivity. By eliminating interaction with the broadly expressed RFC, the 6-methyl analogue of pemetrexed gains a more targeted delivery mechanism, potentially reducing side effects associated with the drug's action on healthy tissues. Furthermore, studies confirmed that this enhanced selectivity did not come at the cost of efficacy; the 6-methyl substituted analogues retained potent antiproliferative activities against human tumor cell lines and continued to effectively inhibit de novo purine biosynthesis. drugbank.com This selective loss of RFC transport while preserving antitumor activity represents a major advancement in the rational design of tumor-targeted antifolates. drugbank.com

Table 1: Comparative SAR Data of Pemetrexed vs. 6-Methyl Pemetrexed Analogue

Feature Pemetrexed (Parent Compound) 6-Methyl Pemetrexed Analogue Significance of Finding
Transport via RFC Yes (Substrate) Abolished Enhances tumor selectivity by avoiding transport into healthy cells via the ubiquitous RFC. drugbank.com
Transport via PCFT/FR Yes (Substrate) Preserved Maintains pathways for entry into tumor cells that overexpress these transporters. drugbank.com
Antiproliferative Activity Potent Preserved The modification for selectivity does not compromise the core anticancer function. drugbank.com
Inhibition of Purine Biosynthesis Yes Preserved The primary mechanism of action remains intact despite the structural change. drugbank.com

Potential for Novel Prodrug Design Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to overcome pharmaceutical challenges such as poor oral bioavailability, low solubility, or lack of site-specific delivery. Pemetrexed is administered intravenously, primarily because its high polarity and charge at physiological pH lead to poor membrane permeability and consequently low oral absorption. nih.govnih.govnih.gov

While the synthesis of pemetrexed diethyl ester as a crystalline intermediate in the manufacturing process has been described, there is a notable lack of published research evaluating simple alkyl esters, such as a methyl ester, as prodrugs to improve pharmacokinetic properties like oral bioavailability. google.com

However, the pursuit of an orally active form of pemetrexed is an active area of research, illustrating the recognized potential for prodrug strategies. For instance, one successful approach involved creating an oral formulation by forming an ionic complex of pemetrexed with a permeation enhancer, Nα-deoxycholyl-l-lysyl-methylester (DCK). nih.gov This complex, when formulated as a solid dispersion, showed a dramatic 70-fold increase in oral bioavailability in mice compared to oral pemetrexed alone, highlighting the feasibility of overcoming its absorption challenges through innovative formulation and prodrug-like approaches. nih.gov The exploration of a this compound prodrug would be a logical extension of this field, aiming to achieve improved oral delivery through a more traditional prodrug mechanism.

Investigating Intracellular Metabolic Fates and Intermediates

The therapeutic activity of pemetrexed is critically dependent on its intracellular metabolism. Upon entering a cell, pemetrexed is not immediately active in its initial form. Instead, it functions as a substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov This enzyme sequentially adds multiple glutamate (B1630785) residues to the pemetrexed molecule in a process known as polyglutamation. nih.govresearchgate.net

This metabolic conversion is crucial for two primary reasons:

Enhanced Potency : The resulting polyglutamated forms of pemetrexed are significantly more potent inhibitors of the target enzymes TS and GARFT than the original monoglutamate drug. The pentaglutamate form, for example, is over 60-fold more potent in its inhibition of TS. nih.gov

Cellular Retention : The addition of negatively charged glutamate tails traps the drug inside the cell, as the larger, more polar polyglutamated forms cannot easily exit through the cell membrane. This leads to a longer intracellular half-life and prolonged inhibition of the target enzymes, sustaining the drug's anticancer effect. nih.gov

The intracellular metabolic fate of the Pemetrexed-1-methyl analogue is a key area for future investigation. While studies have confirmed it retains its ability to inhibit purine biosynthesis, the efficiency of its conversion to polyglutamated forms by FPGS has not been extensively reported. drugbank.com The addition of a methyl group to the core heterocyclic ring could potentially influence the molecule's orientation and binding affinity for the active site of FPGS.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pemetrexed-1-methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of pemetrexed with methanol under acidic or basic catalysis. Key parameters include temperature (25–120°C), catalyst type (e.g., H₂SO₄ or KOH), and molar ratios of reactants. For reproducible results, use controlled anhydrous conditions and monitor reaction progress via HPLC or LC-MS. Yield optimization can adopt the Taguchi experimental design, which systematically tests parameter combinations (e.g., catalyst concentration, temperature) using orthogonal arrays to minimize experimental runs while maximizing data robustness .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ester bond formation and structural fidelity. Pair this with High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 254 nm for purity assessment. Gas Chromatography (GC) with flame ionization detection is recommended for quantifying residual solvents or byproducts. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .

Q. What standardized protocols exist for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% relative humidity, light exposure per ICH Q1A guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples stored at -20°C for baseline comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., moisture, reactant purity). Perform a meta-analysis of published data, focusing on parameters like catalyst concentration, solvent polarity, and reaction time. Use ANOVA to identify statistically significant factors. Replicate conflicting studies under standardized conditions, and employ Design of Experiments (DoE) to isolate variable interactions. For example, demonstrates how Taguchi analysis resolved variability in methyl ester yields by prioritizing catalyst concentration (77.6% contribution) over other factors .

Q. What experimental design strategies optimize this compound yield while minimizing resource expenditure?

  • Methodological Answer : Implement a hybrid Taguchi-Response Surface Methodology (RSM) approach. First, use Taguchi orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to screen dominant factors (e.g., catalyst type, temperature). Follow this with RSM to model nonlinear relationships and identify optimal conditions. achieved 96.7% methyl ester yield using this method, reducing experimental runs from 81 to 9 .

Q. How should researchers integrate computational modeling with experimental data to predict this compound reactivity?

  • Methodological Answer : Combine Density Functional Theory (DFT) calculations with empirical data. Simulate reaction pathways (e.g., esterification energy barriers) using software like Gaussian or ORCA. Validate models against experimental kinetic data (e.g., Arrhenius plots). For example, correlated theoretical S/N ratios with actual yields to refine parameter contributions (e.g., catalyst concentration’s 0.614 contribution weight) .

Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action in preclinical models?

  • Methodological Answer : Pair quantitative pharmacokinetic studies (e.g., LC-MS/MS plasma concentration profiling) with qualitative histopathological analyses. For instance, use a longitudinal cohort design to measure tumor regression (quantitative) alongside immunohistochemistry for biomarker expression (qualitative). Frame research questions using ’s guidelines:

  • Quantitative: “How does this compound’s bioavailability vary with dosage in murine models?”
  • Qualitative: “What cellular pathways are modulated by subtherapeutic doses?” .

Data Analysis & Reporting

Q. How should researchers address outliers in this compound chromatographic data?

  • Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Investigate sources (e.g., column degradation, injection volume errors). Re-run samples in triplicate and use robust regression models (e.g., Theil-Sen) for data fitting. Document all anomalies in supplementary materials per ’s reproducibility guidelines .

Q. What statistical frameworks are recommended for multi-institutional studies on this compound efficacy?

  • Methodological Answer : Use hierarchical linear modeling (HLM) to account for institutional variability. Include random effects for site-specific factors (e.g., equipment calibration) and fixed effects for dosage or administration routes. Pre-register analysis plans to mitigate Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.